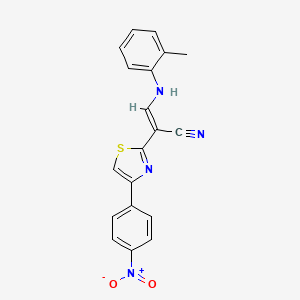

(E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile

Descripción general

Descripción

(E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is a complex organic compound featuring a thiazole ring, a nitrophenyl group, and an acrylonitrile moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration of the corresponding phenyl derivative.

Formation of the Acrylonitrile Moiety: The acrylonitrile group is introduced through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophilic substitution can be facilitated by Lewis acids such as aluminum chloride, while nucleophilic substitution can be carried out using nucleophiles like amines or thiols.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile or electrophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including (E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile. The compound has been evaluated against various bacterial strains, demonstrating significant efficacy.

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Minimum Bactericidal Concentration (MBC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Pseudomonas aeruginosa | 1.5 | 3.0 |

These results indicate that the compound possesses potent antibacterial activity comparable to standard antibiotics like norfloxacin .

Antitumor Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 10 | Induction of apoptosis via reactive oxygen species signaling |

| A549 (lung cancer) | 15 | Inhibition of cell proliferation |

| HeLa (cervical cancer) | 12 | Activation of p38 MAPK pathway |

The mechanism underlying its antitumor activity appears to involve the induction of reactive oxygen species, leading to mitochondrial-mediated apoptosis .

In Vitro Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound against clinical isolates of Staphylococcus aureus. The results showed a significant reduction in bacterial viability, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Anticancer Efficacy in Cell Lines

Another investigation focused on the anticancer effects of the compound on MCF-7 cells. The study found that treatment with the compound resulted in increased apoptosis rates compared to controls, highlighting its potential as an effective anticancer agent .

Mecanismo De Acción

The mechanism of action of (E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The thiazole ring and nitrophenyl group can participate in various biochemical pathways, potentially leading to the inhibition of enzyme activity or modulation of receptor function.

Comparación Con Compuestos Similares

Similar Compounds

Thiazole Derivatives: Compounds such as thiazole, benzothiazole, and thiazolidine share the thiazole ring structure.

Nitrophenyl Derivatives: Compounds like 4-nitrophenol and 4-nitroaniline contain the nitrophenyl group.

Acrylonitrile Derivatives: Compounds such as acrylonitrile and cyanoacrylate contain the acrylonitrile moiety.

Uniqueness

(E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Actividad Biológica

The compound (E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the thiazole ring, introduction of the nitrophenyl group, and the formation of the acrylonitrile moiety. A common synthetic route may include:

- Formation of Thiazole Ring : Reacting α-haloketones with thiourea.

- Nitration : Nitrating a phenyl ring followed by coupling with the thiazole.

- Knoevenagel Condensation : Condensing an aldehyde with malononitrile in the presence of a base to form the acrylonitrile part.

This synthetic pathway allows for variations that can lead to different derivatives with potentially enhanced biological activities .

Biological Activity

Research indicates that compounds containing thiazole and nitrophenyl groups exhibit significant biological activities, including:

- Antioxidant Properties : Studies have shown that thiazole derivatives can act as antioxidants, which are crucial in preventing oxidative stress-related diseases .

- Inhibition of Monoamine Oxidase (MAO) : A notable study highlighted that thiazolylhydrazone derivatives exhibit selective inhibition of human MAO-A and MAO-B isoforms. The presence of a nitrophenyl group at C4 was identified as a key pharmacophoric feature for MAO-B inhibition, making these compounds potential candidates for treating neurodegenerative disorders .

Table 1: Biological Activities of Thiazole Derivatives

| Compound Type | Activity Type | Reference |

|---|---|---|

| Thiazolylhydrazone Derivatives | MAO-A/B Inhibition | |

| Thiazole Derivatives | Antioxidant Activity | |

| Thiazoles | Anticancer Potential |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be understood through SAR studies:

- Nitro Group Positioning : The positioning of the nitro group on the phenyl ring significantly influences MAO-B inhibition potency.

- Substituent Variations : Different substituents on the thiazole or aromatic rings can modulate both efficacy and selectivity towards specific biological targets .

- Molecular Modeling Studies : Computational analyses have provided insights into how structural modifications affect interactions with biological targets, aiding in the design of more potent derivatives .

Case Studies

Several case studies have been conducted to evaluate the biological activities of similar compounds:

- MAO Inhibition Study : A series of thiazole derivatives were synthesized and tested for their inhibitory effects on MAO enzymes. The results indicated that certain substitutions enhanced selectivity and potency against MAO-B, which is relevant for treating conditions like Parkinson's disease .

- Antioxidant Activity Assessment : Another study focused on evaluating the antioxidant properties of various thiazole derivatives. These compounds showed promising results in scavenging free radicals, indicating their potential use in preventing oxidative damage .

Propiedades

IUPAC Name |

(E)-3-(2-methylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2S/c1-13-4-2-3-5-17(13)21-11-15(10-20)19-22-18(12-26-19)14-6-8-16(9-7-14)23(24)25/h2-9,11-12,21H,1H3/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKOPDRKPMDNAC-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.